Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane
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Overview
Description
Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane is a complex organic compound with a unique structure that includes a piperidine ring, a nitropyridine moiety, and a sulfur-containing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane typically involves multiple stepsThe final step involves the incorporation of the sulfur-containing group under specific reaction conditions, such as the use of methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound shares a similar nitropyridine moiety but differs in the other functional groups present.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane is unique due to its combination of a piperidine ring, nitropyridine moiety, and sulfur-containing group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-11-13(18(19)20)4-5-14(16-11)17-8-6-12(7-9-17)10-15-22(2,3)21/h4-5,12H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNMSGGMRUJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC(CC2)CN=S(=O)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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